2,6-Dichloro-4-isocyanatopyridine
Description
Contextual Significance of Pyridine-Based Isocyanates
Pyridine-based isocyanates are a class of organic compounds that incorporate both a pyridine (B92270) ring and a highly reactive isocyanate functional group (-N=C=O). This combination makes them valuable reagents in organic synthesis. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, can influence the electronic properties and reactivity of the isocyanate group. mdpi.comnih.gov
The isocyanate group is well-known for its ability to readily react with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively. This reactivity is the foundation for the synthesis of a wide array of more complex molecules. nih.gov The incorporation of the pyridine ring can introduce specific biological activities or act as a scaffold for further chemical modifications. For instance, pyridine derivatives are found in numerous natural products and pharmacologically active compounds. mdpi.comnih.gov The synthesis of new fused pyrimidines, for example, can be achieved by reacting o-aminonitrile or o-aminoester compounds with ethyl iso(thio)cyanatoacetate in pyridine. nih.gov
Research Landscape of Chlorinated Pyridine Derivatives
Chlorinated pyridine derivatives represent a significant area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms on the pyridine ring can significantly alter the molecule's physical, chemical, and biological properties. nih.gov For example, 2,6-dichloropyridine (B45657) is a precursor for the antibiotic enoxacin (B1671340) and the antifungal liranaftate. wikipedia.org
The synthesis of chlorinated pyridines can be achieved through various methods, including the direct chlorination of pyridine or the reaction of pyridine derivatives with chlorinating agents. wikipedia.orggoogle.com Research in this area focuses on developing efficient and selective synthesis methods and exploring the utility of these compounds as intermediates for more complex molecules. google.comresearchgate.net Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the interaction between pyridine derivatives and chlorine, providing insights into their bonding and reactivity. researchgate.nettandfonline.com The substitution pattern of chlorine atoms on the pyridine ring is crucial in determining the compound's reactivity and potential applications.
Rationale for Comprehensive Academic Investigation of 2,6-Dichloro-4-isocyanatopyridine
A comprehensive academic investigation of this compound is warranted due to its potential as a versatile building block in organic synthesis. The combination of a dichlorinated pyridine core with a reactive isocyanate group at the 4-position offers a unique set of synthetic handles for the construction of novel and potentially bioactive molecules.
The two chlorine atoms at the 2 and 6-positions can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups. The isocyanate group at the 4-position provides a reliable route for forming urea (B33335), urethane, and other linkages, which are common motifs in pharmaceutical and materials chemistry. nih.gov
Detailed research into the reactivity, reaction mechanisms, and synthetic applications of this compound will undoubtedly expand the toolbox of synthetic chemists. This knowledge could lead to the development of new synthetic methodologies and the discovery of novel compounds with interesting biological or material properties. Given the established importance of both pyridine-based isocyanates and chlorinated pyridines, a thorough study of this specific hybrid molecule is a logical and promising direction for future chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-1-4(9-3-11)2-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFIQXUCLQQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381828 | |
| Record name | 2,6-dichloro-4-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159178-03-7 | |
| Record name | 2,6-dichloro-4-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-isocyanatopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Dichloro 4 Isocyanatopyridine
Established Synthetic Routes to 2,6-Dichloro-4-isocyanatopyridine
The most common and well-documented route for synthesizing this compound involves the chemical modification of a carboxylic acid precursor. This method is favored for its reliability and adaptability, utilizing a classic rearrangement reaction.
The primary starting material for the synthesis of this compound is 2,6-Dichloroisonicotinic acid. nih.gov This precursor contains the necessary dichloropyridine core structure. The conversion of the carboxylic acid group to the isocyanate functionality is typically achieved using several key reagents, which are detailed in the table below.
| Compound Name | Role in Synthesis | Chemical Formula |
|---|---|---|
| 2,6-Dichloroisonicotinic acid | Primary Precursor | C6H3Cl2NO2 |
| Oxalyl chloride | Activating Agent | C2Cl2O2 |
| Sodium azide (B81097) | Azide Source | NaN3 |
| Trifluoroacetic anhydride (B1165640) | Alternative Activating Agent | C4F6O3 |
| Toluene | Solvent | C7H8 |
| Dichloromethane (B109758) | Solvent | CH2Cl2 |
The synthesis begins with the activation of the carboxylic acid group on 2,6-dichloroisonicotinic acid. Reagents such as oxalyl chloride or trifluoroacetic anhydride are used for this purpose. researchgate.net This is followed by the introduction of an azide group, typically from sodium azide, which sets the stage for the key rearrangement step.
The initial activation of 2,6-dichloroisonicotinic acid with an activating agent like oxalyl chloride is performed in an inert solvent, such as dichloromethane or toluene. This step is often carried out at or below room temperature to control the reaction rate and prevent side reactions.
Following the activation, the intermediate is reacted with an azide source. The crucial step is the thermal decomposition of the resulting acyl azide, which rearranges to form the isocyanate. wikipedia.orgbyjus.com This rearrangement, known as the Curtius rearrangement, is typically induced by heating the reaction mixture. Research has shown that the decomposition temperature can be significantly lowered, sometimes by as much as 100°C, through the use of Lewis acid catalysts like boron trifluoride or boron trichloride, which also helps to improve the yield of the isocyanate. wikipedia.org
| Reaction Step | Typical Reagents | Solvent | Temperature | Catalyst (Optional) |
|---|---|---|---|---|
| Carboxylic Acid Activation | Oxalyl chloride, Trifluoroacetic anhydride | Dichloromethane, Toluene | 0°C to Room Temperature | None |
| Azide Formation | Sodium azide | Same as above | Room Temperature | None |
| Curtius Rearrangement | (Heat-induced) | Toluene, Dioxane | Elevated (e.g., 80-110°C) | Boron trifluoride, Boron trichloride |
The synthesis of this compound from its carboxylic acid precursor proceeds via the Curtius rearrangement. nih.govrsc.org This reaction provides a reliable method for converting a carboxylic acid into an isocyanate. nih.gov
The mechanism involves the following key steps:
Activation of the Carboxylic Acid: The synthesis begins with the conversion of the carboxylic acid group of 2,6-dichloroisonicotinic acid into a more reactive acylating agent. This is typically achieved by reacting it with oxalyl chloride or a similar reagent to form an acyl chloride.
Formation of an Acyl Azide: The activated acyl chloride is then reacted with an azide salt, such as sodium azide. This nucleophilic substitution reaction replaces the chloride with an azide group, forming 2,6-dichloroisonicotinoyl azide.
Concerted Rearrangement: The acyl azide intermediate is then heated. This induces a concerted rearrangement where the bond between the carbonyl carbon and the pyridine (B92270) ring migrates to the adjacent nitrogen atom, simultaneously with the expulsion of nitrogen gas (N₂). wikipedia.org This concerted process avoids the formation of a highly reactive nitrene intermediate and directly yields the stable this compound product. wikipedia.org The migration of the dichloropyridyl group occurs with complete retention of its configuration. wikipedia.org
This phosgene-free pathway is a common and established method for producing isocyanates from carboxylic acids under relatively mild conditions. nih.govnih.gov
Emerging Methodologies and Green Chemistry Approaches for this compound Production
In line with the principles of green chemistry, efforts in chemical synthesis are increasingly directed towards reducing hazardous substances, minimizing waste, and improving energy efficiency. sigmaaldrich.comgcande.org For isocyanate production, this primarily translates to developing phosgene-free routes and utilizing more sustainable reagents and solvents. nwo.nlresearchgate.net
The established synthesis of this compound via the Curtius rearrangement is already considered a "greener" alternative to traditional methods that use the highly toxic phosgene (B1210022) gas. libretexts.org However, further improvements can be made by focusing on the reagents and solvents used.
Emerging trends in green chemistry that could be applied to this synthesis include:
Alternative Solvents: Replacing traditional chlorinated solvents like dichloromethane with more environmentally benign options. Solvents derived from renewable resources, such as 2-Methyl-tetrahydrofuran (2-MeTHF), which is produced from corncobs and bagasse, offer a greener alternative to tetrahydrofuran (B95107) (THF) and other petrochemical-based ethers. sigmaaldrich.comresearchgate.net
Catalytic Approaches: While the Curtius rearrangement can be performed thermally, the use of catalysts can lower the required temperature, saving energy and potentially increasing yield. wikipedia.org Research into novel, metal-free catalytic systems for isocyanate formation is an active area. tandfonline.com
Flow Chemistry: Implementing the synthesis in a continuous flow setup rather than a batch process can offer better control over reaction parameters, improve safety, and facilitate easier scaling. This is particularly relevant for potentially hazardous intermediates like acyl azides.
While specific research on green methodologies for this compound is not widely published, the principles developed for other isocyanate syntheses provide a clear roadmap for future improvements. rsc.org
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of this compound is crucial for ensuring high product yield and purity, which is essential for its application in further chemical synthesis. Key strategies focus on controlling reaction conditions and minimizing the formation of byproducts.
Control of Reaction Parameters:
Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is essential. Using a slight excess of the activating agent (e.g., oxalyl chloride) can ensure the complete conversion of the starting carboxylic acid. However, a large excess should be avoided to simplify purification.
Reaction Time: Optimizing the reaction time for each step ensures complete conversion without allowing for the degradation of the product. The progress of the reaction can be monitored using analytical techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the acyl azide peak and the appearance of the isocyanate peak).
Purification Techniques:
Work-up Procedure: After the reaction is complete, a careful work-up procedure is necessary to remove unreacted reagents and byproducts. This may involve washing with aqueous solutions to remove salts and water-soluble impurities.
Chromatography: For achieving high purity, flash column chromatography is often employed. nih.gov This technique separates the desired product from any remaining starting materials or byproducts based on their differing polarities.
Distillation: Given that this compound has a defined boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale. This separates the product from non-volatile impurities.
By systematically optimizing these parameters, the yield and purity of the final this compound product can be maximized.
Applications of 2,6 Dichloro 4 Isocyanatopyridine in Organic Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The inherent reactivity of 2,6-dichloro-4-isocyanatopyridine makes it a valuable precursor for constructing elaborate molecular architectures, particularly those centered around a pyridine (B92270) core. The isocyanate group provides a reliable handle for introducing urea (B33335) or carbamate (B1207046) linkages, while the chlorine atoms serve as leaving groups for further functionalization.
While direct, published examples of using this compound to construct new fused heterocyclic systems are not widespread, its structure presents clear potential for such applications. The general strategy would involve an initial reaction at the isocyanate group followed by an intramolecular cyclization that displaces one or both chlorine atoms.
A hypothetical pathway could involve the reaction of this compound with a dinucleophile, such as hydrazine (B178648) or hydroxylamine. The resulting urea or carbamate derivative would possess a terminal nucleophile poised for an intramolecular SNAr reaction with one of the adjacent chloro-substituents, leading to the formation of a new five- or six-membered ring fused to the pyridine core. The strong electron-withdrawing nature of the urea/carbamate moiety and the remaining chloro-substituent would facilitate this cyclization. Such strategies are fundamental in medicinal chemistry for accessing novel chemical space.
The primary application of this compound as a building block is in the synthesis of highly substituted pyridine rings. The stepwise functionalization of its reactive sites allows for the controlled introduction of diverse chemical moieties.
The isocyanate group reacts readily with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reaction is often high-yielding and chemoselective. Following this initial transformation, the two chlorine atoms at the C-2 and C-6 positions can be sequentially or simultaneously replaced by other nucleophiles through SNAr reactions. The pyridine nitrogen and the C-4 substituent activate these positions for nucleophilic attack.
A key research finding illustrates this utility in the synthesis of biologically active molecules. In one study, this compound was reacted with 3-amino-2-fluorobenzotrifluoride (B47735) in anhydrous toluene. researchgate.net This reaction forms a diaryl urea, demonstrating the isocyanate's role as an efficient acylating agent to create complex, multifunctional pyridine derivatives for biological screening. researchgate.net
Table 1: Representative Reactions of this compound
| Reactant | Reaction Type | Product Class | Reference |
| Amine (e.g., 3-amino-2-fluorobenzotrifluoride) | Nucleophilic Addition | Diaryl Urea | researchgate.net |
| Amine (e.g., [4-(3,4-dichlorobenzyl)morpholin-2-yl]methylamine) | Nucleophilic Addition | Substituted Urea | google.com |
| Alcohols / Water | Nucleophilic Addition / Hydrolysis | Carbamate / Amine | fishersci.at |
| Various Nucleophiles (e.g., RO⁻, RS⁻, R₂NH) | Nucleophilic Aromatic Substitution (at C2/C6) | Substituted Pyridines | N/A |
Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis
The ability to introduce a nitrogen-containing substituent at the 4-position while retaining reactive handles at the 2- and 6-positions makes this compound a valuable intermediate, or a direct precursor to intermediates, in the synthesis of bioactive compounds.
In pharmaceutical research, this compound has been used to generate libraries of potential therapeutics. For instance, a patent for compounds useful in treating inflammatory diseases describes the reaction of this compound with a complex morpholine-based amine to produce a urea-linked final product. google.com This highlights its role in the late-stage derivatization of complex fragments to access novel drug candidates. Another patent discloses its use as a reactant in the synthesis of oxindole (B195798) derivatives for potential use in neoplasm treatment. google.com
In the agrochemical sector, the compound serves as a precursor to vital intermediates. The insecticide hexaflumuron, a benzoylurea (B1208200) derivative, requires a 2,6-dichloro-4-aminophenol intermediate for its synthesis. google.com this compound can be readily converted to 2,6-dichloro-4-aminopyridine via hydrolysis. fishersci.at This amine is a direct precursor to the required aminophenol, positioning the isocyanate as a key starting material in the synthetic pathway of this important agrochemical. google.compatsnap.com Similarly, the related intermediate 4-amino-2-chloropyridine (B126387) is crucial for synthesizing the plant growth regulator forchlorfenuron. chemicalbook.com
Role in Polymer Chemistry and Materials Science
While specific, large-scale industrial use in polymers is not extensively documented in public literature, the functional groups of this compound provide clear potential for applications in materials science.
The isocyanate functionality is the cornerstone of polyurethane and polyurea chemistry. Although this compound is a monoisocyanate, it can be used to synthesize specialized polymers. For example, it could be reacted with a diol or diamine to create a monomer containing a pyridine ring and two chlorine atoms. This monomer could then undergo condensation polymerization through its remaining functional groups.
Alternatively, the isocyanate can be used as a chain-terminating or functionalizing agent. In a polymerization reaction between a diisocyanate and a diol, adding a controlled amount of this compound would cap the polymer chains, controlling the molecular weight and introducing a dichloropyridyl end-group. These terminal groups could then be used for subsequent "post-polymerization modification," such as grafting other molecules or cross-linking.
The high reactivity of the isocyanate group makes this compound a potential candidate for cross-linking and functionalizing existing polymer systems. fishersci.at Polymers that have nucleophilic side chains, such as hydroxyl groups (e.g., polyvinyl alcohol) or amine groups (e.g., polyethyleneimine), can be readily functionalized by reaction with the isocyanate.
This process would graft the dichloropyridyl moiety onto the polymer backbone. This could be used to modify the material's properties (e.g., thermal stability, solubility, refractive index) or to install reactive sites (the chlorine atoms) for further chemistry. If used with a polymer containing two or more nucleophilic groups per chain, it could act as a cross-linking agent, reacting with different chains to form a network structure, thereby increasing the material's rigidity and solvent resistance.
Comparative Studies and Research on Derivatives of 2,6 Dichloro 4 Isocyanatopyridine
Structure-Reactivity Relationships in Pyridine-Based Isocyanates
The reactivity of the isocyanate group in pyridine-based compounds is profoundly influenced by the nature and position of substituents on the aromatic ring.
The two chlorine atoms at the 2 and 6 positions of the pyridine (B92270) ring in 2,6-dichloro-4-isocyanatopyridine play a crucial role in modulating its reactivity. These electron-withdrawing groups significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This electronic effect also extends to the isocyanate group at the 4-position, enhancing the electrophilicity of its carbonyl carbon. Consequently, this compound is expected to be more reactive towards nucleophiles compared to its non-halogenated or mono-halogenated counterparts.
The steric hindrance imposed by the chlorine atoms flanking the nitrogen atom can also influence the regioselectivity of reactions involving the pyridine nitrogen itself, although the primary site of reaction for this molecule is the highly electrophilic isocyanate group.
| Compound | Electronic Effect of Substituents | Predicted Reactivity of Isocyanate Group |
|---|---|---|
| 4-Isocyanatopyridine | None (Reference) | Baseline |
| 2-Chloro-4-isocyanatopyridine | Electron-withdrawing | Increased |
| This compound | Strongly electron-withdrawing | Significantly Increased |
A comparative analysis with simpler isocyanatopyridines highlights the pronounced effect of the dichloro substitution. Unsubstituted 4-isocyanatopyridine, while still reactive due to the inherent electrophilicity of the isocyanate group, is less so than its chlorinated derivatives. The introduction of a single chlorine atom, for instance in 2-chloro-4-isocyanatopyridine, increases the reactivity. However, the presence of two chlorine atoms in this compound creates a significantly more electron-deficient system, leading to a marked increase in its susceptibility to nucleophilic attack at the isocyanate carbon. This heightened reactivity makes it a valuable reagent for the synthesis of urea (B33335) and carbamate (B1207046) derivatives under mild conditions.
Analogues with Varied Ring Systems (e.g., Benzene-based Isocyanates, Other Heterocyclic Isocyanates)
When compared to its carbocyclic analogue, phenyl isocyanate, this compound exhibits distinct reactivity. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom in a benzene (B151609) ring, which inherently makes the pyridyl ring more electron-deficient. The addition of two strongly electron-withdrawing chlorine atoms further amplifies this effect. As a result, this compound is generally more reactive than phenyl isocyanate.
Similarly, when compared to other heterocyclic isocyanates, such as those based on pyrimidine (B1678525) or pyrazine, the reactivity will be dictated by the number and position of the heteroatoms and any other substituents. For instance, a pyrimidine ring is more electron-deficient than a pyridine ring, which would suggest that a dichlorinated pyrimidinyl isocyanate might exhibit even greater reactivity.
| Isocyanate | Ring System | Key Substituents | Relative Predicted Reactivity |
|---|---|---|---|
| Phenyl Isocyanate | Benzene | - | Standard |
| 4-Isocyanatopyridine | Pyridine | - | Higher |
| This compound | Pyridine | 2,6-Dichloro | Much Higher |
| 4,6-Dichloropyrimidin-2-yl isocyanate (hypothetical) | Pyrimidine | 4,6-Dichloro | Very High |
Synthesis and Characterization of Novel this compound Derivatives
The high reactivity of this compound makes it an excellent starting material for the synthesis of a variety of derivatives, primarily through the addition of nucleophiles to the isocyanate group.
Synthesis of Urea Derivatives: The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted ureas. For example, treatment with a generic amine (R-NH2) would yield N-(2,6-dichloropyridin-4-yl)-N'-alkyl/arylurea.
Reaction Scheme: C₅H₂Cl₂N(NCO) + R-NH₂ → C₅H₂Cl₂N(NHC(O)NHR)
Synthesis of Carbamate Derivatives: Similarly, reaction with alcohols (R-OH) in the presence of a suitable catalyst or under thermal conditions yields carbamate (urethane) derivatives.
Reaction Scheme: C₅H₂Cl₂N(NCO) + R-OH → C₅H₂Cl₂N(NHC(O)OR)
Characterization: The synthesized derivatives can be characterized using standard spectroscopic techniques.
¹H NMR: The proton NMR spectra would show characteristic signals for the pyridine ring protons and the protons of the substituent (R group), along with a signal for the N-H proton of the urea or carbamate linkage.
¹³C NMR: The carbon NMR spectra would display signals for the carbons of the pyridine ring, the substituent, and a characteristic signal for the carbonyl carbon of the urea or carbamate group (typically in the range of 150-160 ppm).
FT-IR: Infrared spectroscopy would be useful to confirm the presence of the carbonyl group (C=O stretch, typically around 1640-1750 cm⁻¹) and the N-H group (N-H stretch, around 3300-3500 cm⁻¹) of the newly formed urea or carbamate linkage.
Mass Spectrometry: This would confirm the molecular weight of the synthesized derivative.
| Derivative Name | Reactant | Expected ¹³C NMR Carbonyl Shift (ppm) | Expected IR C=O Stretch (cm⁻¹) |
|---|---|---|---|
| N-(2,6-dichloropyridin-4-yl)-N'-(phenyl)urea | Aniline | ~153 | ~1650 |
| Ethyl N-(2,6-dichloropyridin-4-yl)carbamate | Ethanol | ~155 | ~1720 |
Stereochemical Implications of Substituents in this compound Analogues
While this compound itself is achiral, the introduction of chiral substituents in its derivatives or the use of chiral reactants can lead to stereochemical considerations.
If a chiral amine or alcohol is used to react with the isocyanate, the resulting urea or carbamate derivative will be diastereomeric if the chiral reactant is not enantiomerically pure. The stereochemistry of the starting material will be retained in the product.
Furthermore, if the pyridine ring of an analogue of this compound is further substituted, for example at the 3- or 5-position with a bulky group, this can introduce elements of atropisomerism if rotation around the C-C or C-N bond is restricted. The two chlorine atoms at the 2 and 6 positions would act as steric barriers, potentially hindering free rotation of a substituent at the 3- or 5-position. The stereochemical outcome of reactions on such analogues would then depend on the nature of the substituent and the reaction conditions, potentially leading to the selective formation of one atropisomer over another. However, specific studies on the stereochemical implications in derivatives of this compound are not widely reported in the literature.
Biological and Biomedical Research Applications of 2,6 Dichloro 4 Isocyanatopyridine and Its Derivatives
Development of Bioactive Compounds from 2,6-Dichloro-4-isocyanatopyridine
The isocyanate functional group of this compound is a key feature for the development of bioactive compounds. This group readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This synthetic accessibility allows for the generation of compound libraries for screening and optimization in various biological assays.
Exploration of Antibacterial Properties and Mechanisms of Action
Derivatives of this compound, particularly substituted ureas, have been investigated for their potential antibacterial properties. The general structure of these derivatives involves the reaction of the isocyanate with various amines to yield N,N'-substituted ureas. While direct studies on derivatives of this compound are not extensively documented in the provided search results, the broader class of dichlorophenyl urea derivatives has shown notable antimicrobial activity. uea.ac.uknih.gov
The mechanism of action for many urea derivatives as antimicrobial agents is not always fully elucidated but can involve the disruption of essential cellular processes in bacteria. Research on various substituted urea compounds suggests that they can interfere with bacterial growth and viability. nih.gov For instance, some studies have shown that certain urea derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. uea.ac.uk
| Compound Class | Target Organisms | Observed Activity | Reference |
| Phenyl-substituted ureas | Klebsiella pneumoniae, E. coli | MIC values ranging from 36 to 100 µM. | uea.ac.uk |
| Quinazoline urea analogues | B. subtilis, S. aureus, P. aeruginosa | Potent activity with MIC values of 1.56-3.12 µg/ml for some derivatives. | researchgate.net |
| 1,2,4-Triazole-substituted ureas | Plant pathogenic fungi | Moderate to good inhibition of fungal growth. | nih.gov |
This table presents data for structurally related compounds to illustrate the potential of the chemical class, not for this compound derivatives themselves.
Research in Drug Discovery and Lead Compound Optimization
In the realm of drug discovery, this compound represents a starting point for the synthesis of novel compounds for screening and lead optimization. The dichloropyridine scaffold is a feature in some biologically active molecules. For example, a compound containing a 2,5-dichloro-4-(...)-phenyl moiety, MGL-3196, has been developed as a selective thyroid hormone receptor β agonist. nih.gov This highlights the utility of the dichlorinated aromatic ring in generating compounds with specific biological targets.
The process of lead optimization often involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The reactivity of the isocyanate group in this compound allows for the facile creation of a series of derivatives, which can be tested to establish structure-activity relationships (SAR). This is a fundamental practice in medicinal chemistry for developing new therapeutic agents. diva-portal.org
Investigation as Modulators of Plant Growth and Stress Responses
Derivatives of this compound, specifically those forming substituted ureas, have been explored for their potential as modulators of plant growth, including herbicidal activity. The class of phenyl urea herbicides is known to act by inhibiting photosynthesis. researchgate.net Their mechanism of action involves blocking the electron flow in photosystem II (PSII) by binding to the plastoquinone-binding niche on the D1 protein. researchgate.net This disruption of photosynthesis leads to oxidative stress and ultimately, plant death.
While direct studies on N-(2,6-dichloropyridin-4-yl) ureas were not found, related dichlorophenyl urea herbicides have been studied. Furthermore, a patent exists for 2,6-dichloro-4-pyridinemethanol derivatives for use as agricultural chemicals, indicating the interest in this scaffold for agricultural applications. google.com Other pyridine-containing compounds have also been synthesized and tested for herbicidal activity, showing varying degrees of inhibition against different plant species. mdpi.comnih.gov
| Compound Class | Target Weeds | Mechanism of Action | Reference |
| Phenyl Urea Herbicides (e.g., Diuron) | Broadleaf and grassy weeds | Inhibition of Photosystem II | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Lettuce, bentgrass | Inhibition of protoporphyrinogen (B1215707) oxidase (proposed) | mdpi.com |
| Sulfonylurea Herbicides (e.g., Chlorsulfuron) | Broadleaf weeds | Inhibition of acetolactate synthase (ALS) | nih.gov |
This table illustrates the herbicidal potential of related chemical structures.
Role as Inhibitors of Cellular Processes (e.g., septin inhibition)
The isocyanate group of this compound is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, or serine. nih.govresearchgate.netmdpi.com This reactivity makes it a candidate for the design of covalent inhibitors, which can offer advantages in terms of potency and duration of action. nih.govnih.gov Covalent inhibitors have been successfully developed for a range of protein targets, including kinases and proteases. mdpi.comnih.gov
While there is no specific evidence of this compound derivatives acting as septin inhibitors, the principle of covalent inhibition is broadly applicable. For example, covalent inhibitors have been developed to target a cysteine residue in the central pocket of TEAD transcription factors. nih.gov The general strategy involves designing a molecule that first binds non-covalently to the target protein, positioning the electrophilic warhead to react with a nearby nucleophilic amino acid. nih.gov Derivatives of this compound could theoretically be designed to target specific enzymes by incorporating appropriate recognition moieties alongside the reactive isocyanate or a derivative thereof.
Applications in Proteomics and Protein Modification Research
The ability of this compound to react with proteins suggests its potential utility as a tool in proteomics and protein modification studies. Covalent labeling of proteins with small molecules is a key technique in chemical biology. nih.govnih.gov Such reagents can be used to map binding sites, identify protein-protein interactions, or profile the proteome for accessible, reactive sites.
A common approach in chemical proteomics is to use a reactive probe that also contains a reporter tag, such as a fluorophore or a biotin (B1667282) group for affinity purification. While this compound itself lacks a reporter tag, it could be modified to include one. Such a probe could be used to covalently label proteins in a complex mixture. Subsequent digestion of the proteins and analysis by mass spectrometry would allow for the identification of the labeled proteins and the specific sites of modification. nih.gov This approach can provide insights into the function and regulation of proteins and has been used to discover new drug targets. nih.gov
Mechanistic Studies of Biological Interactions of this compound Derivatives (e.g., protein binding)
The primary mechanism of biological interaction for derivatives of this compound, particularly when covalent binding is involved, is the reaction of the electrophilic isocyanate group (or a derivative) with a nucleophilic amino acid residue on a protein. nih.govmdpi.com The formation of a stable covalent bond leads to irreversible inhibition or modification of the target protein. nih.gov
The process of covalent inhibition typically occurs in two steps:
Reversible Binding: The inhibitor first binds to the target protein in a non-covalent manner, forming a protein-inhibitor complex. This binding is driven by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Covalent Bond Formation: Once the inhibitor is correctly oriented in the binding pocket, the electrophilic warhead reacts with a nearby nucleophilic amino acid residue to form a covalent bond.
The specificity of a covalent inhibitor is determined by both the non-covalent binding affinity and the reactivity of the warhead with the target nucleophile. nih.gov For derivatives of this compound, the dichloropyridine core would contribute to the initial non-covalent binding interactions, while the isocyanate or a subsequently formed urea linkage would be involved in the covalent modification. Studies with other covalent inhibitors have shown that this approach can lead to highly selective agents, as the covalent bond formation is often only efficient when the inhibitor is held in a specific orientation by the target protein. nih.gov
Design Principles for Bioactive this compound Analogues
The journey from the basic scaffold of this compound to a potent and selective bioactive agent is a meticulous process of molecular engineering. This process is guided by a deep understanding of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity.
A primary design consideration is the exploitation of the isocyanate group at the 4-position of the pyridine (B92270) ring. This functional group is a highly reactive electrophile, readily undergoing nucleophilic attack by amines and alcohols to form stable urea and carbamate linkages, respectively. This reactivity is a cornerstone of analogue design, as the resulting urea or carbamate moiety often plays a critical role in establishing key hydrogen bonding interactions within the binding sites of biological targets, such as protein kinases. nih.gov The formation of these stable covalent or non-covalent interactions can significantly contribute to the potency of the resulting analogue.
Another key design principle involves the systematic modification of the substituents attached to the urea or carbamate linkage. The nature of the amine or alcohol used to react with the isocyanatopyridine dictates the properties of the resulting analogue. By introducing a variety of functional groups, such as aromatic rings, aliphatic chains, or heterocyclic systems, medicinal chemists can probe the steric and electronic requirements of the target's binding site. For instance, in the development of pyridine-urea compounds as potential anticancer agents, the nature of the substituents on the terminal phenyl ring of the urea moiety was found to be critical for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com
Furthermore, the concept of bioisosteric replacement is a powerful tool in the design of this compound analogues. This involves replacing certain atoms or functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, one or both of the chlorine atoms on the pyridine ring could be replaced with other halogens, such as fluorine or bromine, or with small alkyl groups, to modulate the lipophilicity and metabolic stability of the molecule.
The following table summarizes key design considerations and their rationale in the development of bioactive analogues from this compound:
| Design Principle | Rationale | Potential Impact on Bioactivity |
| Utilization of the Isocyanate Group | Formation of stable urea or carbamate linkages with nucleophiles. | Creates key hydrogen bond donors and acceptors for target interaction, enhancing potency. |
| Modification of Urea/Carbamate Substituents | Introduction of diverse chemical moieties (aromatic, aliphatic, heterocyclic). | Probes steric and electronic requirements of the binding site, optimizing affinity and selectivity. |
| Retention of the 2,6-Dichloropyridine (B45657) Core | Provides a rigid scaffold and specific electronic properties. | The dichlorinated ring can fit into hydrophobic pockets and influence overall molecular conformation. |
| Bioisosteric Replacement on the Pyridine Ring | Substitution of chlorine atoms with other functional groups. | Modulates lipophilicity, metabolic stability, and potential for new interactions with the target. |
| Introduction of Additional Functional Groups | Appending solubilizing groups or moieties that can form additional interactions. | Improves physicochemical properties and can lead to enhanced target engagement. |
Advanced Characterization and Computational Studies of 2,6 Dichloro 4 Isocyanatopyridine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
A combination of spectroscopic methods is essential for the unambiguous structural confirmation and purity evaluation of 2,6-dichloro-4-isocyanatopyridine. While detailed experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be inferred from data on analogous compounds and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is anticipated to be simple, showing a singlet for the two equivalent protons on the pyridine (B92270) ring. The chemical shift of this signal would be influenced by the deshielding effects of the electronegative chlorine atoms and the isocyanate group. In ¹³C NMR, distinct signals would be expected for the different carbon atoms in the molecule: the two equivalent carbons bearing the chlorine atoms, the two equivalent carbons adjacent to the nitrogen, the carbon atom attached to the isocyanate group, and the carbon of the isocyanate group itself.
Infrared (IR) and Raman Spectroscopy are powerful tools for identifying functional groups. The most characteristic feature in the IR and Raman spectra of this compound would be the strong, sharp absorption band of the isocyanate group (-N=C=O) in the region of 2250-2280 cm⁻¹. Other significant vibrations would include the C-Cl stretching modes, and the pyridine ring stretching and bending vibrations. For instance, the IR spectrum of a related compound, 2',5'-dichloro-4'-nitroacetanilide, shows characteristic peaks for its functional groups which can be used as a reference point for spectral interpretation. nist.gov
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, aiding in its identification in complex mixtures. uni.lu
Purity assessment is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , often coupled with a mass spectrometer (LC-MS or GC-MS). These methods separate the target compound from any impurities, allowing for their quantification. The purity is often reported as a percentage, with some commercial sources providing the compound at a purity of 90% or higher.
| Spectroscopic Data for Related Dichloropyridine Derivatives | |
| Compound | ¹H NMR Data (in CDCl₃) |
| 2,6-Dichloroaniline | δ 7.154 (t, 1H), 6.593 (d, 2H), 4.4 (s, 2H, NH₂) |
| 2,6-Dichloropyridine (B45657) | δ 7.62 (t, 1H), 7.27 (d, 2H) |
| Data sourced from spectral databases for illustrative purposes. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of molecules like this compound. iiste.org These computational methods allow for the calculation of various molecular properties that are difficult or impossible to measure experimentally.
DFT calculations , often employing basis sets like B3LYP/6-311G+(d,p), can be used to optimize the molecular geometry and calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). ias.ac.inijcce.ac.ir The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their gap are crucial for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For substituted pyridines, DFT studies have shown that the type and position of substituents significantly affect the electron density on the pyridine nitrogen and, consequently, its nucleophilicity. researchgate.net In the case of this compound, the electron-withdrawing nature of the two chlorine atoms and the isocyanate group is expected to decrease the electron density on the pyridine ring, influencing its reactivity towards electrophiles and nucleophiles.
The reactivity of the isocyanate group itself is a key area of interest. Computational studies on isocyanate reactions, for example, with alcohols to form urethanes, can elucidate the reaction mechanisms and transition states. mdpi.com These calculations can predict the activation energies for different reaction pathways, providing insights into the reaction kinetics. For instance, aromatic isocyanates generally exhibit higher reactivity than aliphatic ones due to the stabilization of negative charge through resonance with the aromatic ring. nih.gov
| Calculated Properties for a Related Dichloropyridine | |
| Compound | 2,3-Dichloropyridine |
| Method | DFT (B3LYP/LANL2DZ) |
| HOMO Energy | -7.47 eV |
| LUMO Energy | -1.72 eV |
| HOMO-LUMO Gap | 5.75 eV |
| Dipole Moment | 4.36 D |
| These values for a related compound illustrate the type of data obtained from quantum chemical calculations. researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Molecular Dynamics (MD) simulations and conformational analysis provide a dynamic picture of the molecule's behavior.
Conformational analysis of this compound would focus on the rotation around the C-N bond connecting the isocyanate group to the pyridine ring. While the pyridine ring itself is rigid, the orientation of the isocyanate group can vary. Computational methods, such as relaxed potential energy surface scans using DFT, can identify the most stable conformers and the energy barriers between them. Experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, helping to determine the predominant conformation in solution. mdpi.com
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. mdpi.com By simulating the movement of atoms based on a force field, MD can explore the conformational landscape, revealing the accessible conformations and the transitions between them. Such simulations are particularly useful for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules. For instance, MD simulations of related pyridine derivatives have been used to study their binding stability with proteins by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov
Crystallographic Analysis of this compound and Its Complexes
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound itself is not publicly available, data from closely related compounds can offer valuable insights into its expected solid-state packing and geometry.
For example, the crystal structure of 2,6-dichloro-4-iodopyridine has been determined. nih.gov This molecule is a close structural analog, with an iodine atom replacing the isocyanato group at the 4-position. The crystallographic data for this compound reveals a planar pyridine ring and provides precise measurements of the C-C and C-N bond lengths within the ring, as well as the C-Cl bond lengths.
Similarly, the crystal structure of 2,6-dichloro-4-nitropyridine N-oxide has been reported, showing a nearly coplanar nitro group with the aromatic ring. nih.gov The analysis of such crystal structures helps in understanding the non-covalent interactions, such as halogen bonding and π-π stacking, that govern the packing of these molecules in the crystal lattice.
The formation of complexes with metals or other molecules can significantly alter the properties of this compound. X-ray crystallography is a key technique for characterizing the structure of such complexes, revealing the coordination geometry around the metal center and the specific atoms involved in binding. frontiersin.org Studies on isocyanide complexes of metals like copper and gold have demonstrated the utility of this technique in elucidating their detailed molecular architecture. researchgate.net
| Crystallographic Data for a Structurally Similar Compound | |
| Compound | 2,6-dichloro-4-iodopyridine |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| Unit Cell Parameters | a = 13.4092 Å, b = 6.7578 Å, c = 7.9577 Å |
| α = 90°, β = 90°, γ = 90° | |
| Data obtained from the Crystallography Open Database (COD ID: 7228163). nih.gov |
Industrial and Process Research for 2,6 Dichloro 4 Isocyanatopyridine
Scale-Up Considerations for Industrial Production of 2,6-Dichloro-4-isocyanatopyridine
The industrial synthesis of this compound would likely proceed via the phosgenation of its corresponding amine precursor, 4-amino-2,6-dichloropyridine (B16260). The scale-up of this process from laboratory to industrial production presents several critical challenges and considerations.
The synthesis of the precursor, 4-amino-2,6-dichloropyridine, can be achieved through various methods, including the dinitration of commercially available 4-amino-2,6-dichloropyridine followed by reduction. google.com Another route involves the chlorination of 2,6-dihydroxypyridine (B1200036) compounds. google.com A key consideration for industrial scale is the availability and cost of starting materials and the efficiency of the synthetic route. researchgate.net
The pivotal step, the conversion of 4-amino-2,6-dichloropyridine to this compound, is typically achieved through phosgenation. This reaction involves highly toxic phosgene (B1210022) gas and requires specialized equipment and stringent safety protocols. researchgate.net
Key Scale-Up Considerations:
Reactor Design and Material: The highly corrosive nature of the reactants, particularly with the generation of hydrogen chloride (HCl) during phosgenation, necessitates reactors made of corrosion-resistant materials like glass-lined steel or specialized alloys. The reactor design must ensure efficient mixing to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to undesirable side reactions and product degradation. google.comgoogle.com
Heat Management: The phosgenation reaction is highly exothermic. Effective heat removal is crucial for controlling the reaction rate, preventing runaway reactions, and ensuring product quality. Industrial-scale reactors must be equipped with robust cooling systems, such as jackets and internal cooling coils.
Phosgene Handling and Safety: Phosgene is an extremely toxic and volatile chemical. researchgate.net Industrial facilities must have dedicated phosgene production or storage units with extensive safety interlocks, leak detection systems, and emergency scrubbing systems to neutralize any accidental releases. The use of phosgene in a continuous flow process, as opposed to a batch process, can minimize the inventory of this hazardous material at any given time, thereby enhancing safety. google.com
Process Control and Automation: To ensure consistent product quality and safe operation, industrial production relies heavily on process automation. Key parameters such as temperature, pressure, reactant flow rates, and pH must be continuously monitored and controlled.
Product Isolation and Purification: After the reaction, the product needs to be isolated from the reaction mixture, which may contain unreacted starting materials, by-products, and the solvent. Distillation is a common method for purifying isocyanates. Given the thermal sensitivity of many isocyanates, vacuum distillation is often employed to lower the boiling point and prevent thermal degradation.
Process Optimization for Cost-Effectiveness and Environmental Impact
Optimizing the manufacturing process for this compound is essential for economic viability and environmental sustainability. This involves maximizing yield and purity while minimizing waste, energy consumption, and the use of hazardous substances.
Strategies for Process Optimization:
Catalyst Selection and Optimization: While some phosgenation reactions can proceed without a catalyst, the use of specific catalysts can enhance reaction rates and selectivity, potentially allowing for lower operating temperatures and pressures. sigmaaldrich.cn For related processes, various catalysts have been explored to improve efficiency.
Solvent Selection and Recovery: The choice of solvent is critical. An ideal solvent should be inert to the reaction conditions, have a suitable boiling point for reaction temperature control and subsequent removal, and be easily recoverable to minimize cost and environmental impact. google.com Solvents like chlorobenzene (B131634) or o-dichlorobenzene are often used in phosgenation reactions. google.com The development of solvent-free processes is a key goal in green chemistry to reduce volatile organic compound (VOC) emissions. rsc.org
Phosgene Alternatives: Due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer alternatives. Non-phosgene routes to isocyanates are a major focus of green chemistry. acs.org One such approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which can convert amines to isocyanates under milder, phosgene-free conditions. nih.gov Another alternative is the thermal decomposition of urethanes. nih.gov
Waste Stream Management: The phosgenation process generates significant amounts of hydrogen chloride (HCl) as a byproduct. google.com A cost-effective and environmentally sound process must include a system for recovering and purifying the HCl, which can then be sold or used in other chemical processes. Other waste streams must be treated to remove hazardous components before disposal.
Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. rsc.org Continuous reactors have a smaller footprint, better heat and mass transfer, and allow for tighter control over reaction parameters, leading to higher yields and purity. For hazardous reactions like phosgenation, continuous flow minimizes the amount of toxic material present at any one time. google.com
Table 1: Potential Process Optimization Strategies
| Parameter | Optimization Strategy | Goal |
|---|---|---|
| Reactants | Use of phosgene alternatives (e.g., diphosgene, triphosgene, Boc2O) | Enhance safety, reduce toxicity |
| Catalyst | Screening for optimal catalyst to increase reaction rate and selectivity | Improve yield, reduce energy consumption |
| Solvent | Selection of recyclable or green solvents; development of solvent-free conditions | Minimize VOC emissions, reduce cost |
| Reaction Conditions | Optimization of temperature, pressure, and stoichiometry | Maximize yield and purity, minimize by-products |
| Process Type | Transition from batch to continuous flow processing | Improve safety, efficiency, and scalability |
| By-product Management | Recovery and utilization of HCl | Improve atom economy, reduce waste |
Analytical Methodologies for Industrial Quality Control of this compound
Robust analytical methods are essential for the quality control (QC) of this compound throughout the manufacturing process. These methods ensure the identity, purity, and consistency of the final product and are used to monitor the progress of the reaction and identify any impurities.
Key Quality Control Parameters and Analytical Methods:
Isocyanate Content (%NCO): This is a critical quality parameter for isocyanates as it determines their reactivity in subsequent applications. The standard method for determining the isocyanate content is titration. A common method involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine, such as dibutylamine, and then back-titrating the unreacted amine with a standard acid solution. google.comrsc.org
Purity and Impurity Profile: Chromatographic techniques are the primary tools for assessing the purity of the final product and identifying and quantifying any impurities.
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing volatile impurities and the main component.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the main product and less volatile impurities. It is particularly useful for identifying by-products such as ureas, which may form from the reaction of the isocyanate with water.
Identity Confirmation: The identity of the final product is confirmed using a combination of spectroscopic methods.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for confirming the presence of the characteristic isocyanate functional group (-N=C=O), which exhibits a strong absorption band around 2250-2280 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the arrangement of atoms in the molecule.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 2: Analytical Methods for Quality Control
| Analytical Method | Parameter Measured | Purpose |
|---|---|---|
| Titration (e.g., with Dibutylamine) | Isocyanate Content (%NCO) | Determine reactivity and stoichiometry for downstream use. google.comrsc.org |
| Gas Chromatography (GC) | Purity, Volatile Impurities | Quantify the main component and identify low-boiling point impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity, Non-Volatile Impurities | Identify and quantify by-products like ureas and other high-boiling point impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirm the presence of the isocyanate group and other key structural features. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Provide detailed structural elucidation and confirm the identity of the compound. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation | Confirm the molecular weight and aid in structural identification. |
Regulatory and Safety Aspects in Large-Scale Handling and Production
The large-scale production and handling of this compound are subject to stringent regulatory and safety standards due to the hazardous nature of isocyanates and the chemicals used in their synthesis, particularly phosgene.
Regulatory Frameworks: In the United States, the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for isocyanates in the workplace to protect workers from respiratory sensitization and other health effects. google.com The Environmental Protection Agency (EPA) regulates isocyanates under the Toxic Substances Control Act (TSCA). simsonpharma.com In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the manufacturing and use of chemicals to protect human health and the environment.
Hazard Communication: Safety Data Sheets (SDS) must be readily available to all personnel handling the material. These documents provide critical information on hazards, safe handling procedures, personal protective equipment (PPE), and emergency response. Product labels must clearly indicate the hazards associated with the chemical. researchgate.net
Personal Protective Equipment (PPE): Appropriate PPE is mandatory for all personnel working in areas where exposure to isocyanates is possible. This includes:
Respiratory Protection: Air-purifying respirators with organic vapor cartridges and particulate filters, or preferably supplied-air respirators, are required, especially in areas with potential for vapor or aerosol generation. researchgate.net
Engineering Controls: The primary method for controlling exposure is through engineering controls. This includes:
Enclosed Systems: Conducting the reaction in a closed system to prevent the release of hazardous vapors.
Ventilation: Use of local exhaust ventilation (LEV) at points of potential emission and ensuring adequate general ventilation in the production area.
Emergency Procedures: Facilities must have well-defined emergency procedures for spills, leaks, and fires. This includes having emergency showers, eyewash stations, and appropriate fire-extinguishing media readily available. google.com Personnel must be trained in these procedures.
Medical Surveillance: A medical surveillance program is often recommended for workers with potential exposure to isocyanates to monitor for early signs of sensitization or other health effects.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-2,6-dichloropyridine |
| Phosgene |
| Hydrogen chloride |
| 2,6-dihydroxypyridine |
| Chlorobenzene |
| o-dichlorobenzene |
| Di-tert-butyl dicarbonate |
| 4-dimethylaminopyridine |
| Dibutylamine |
| Toluene diisocyanate (TDI) |
| Methylene diphenyl diisocyanate (MDI) |
Future Research Directions and Unexplored Avenues for 2,6 Dichloro 4 Isocyanatopyridine
Discovery of Novel Reactivity and Transformative Pathways
The future exploration of 2,6-dichloro-4-isocyanatopyridine is poised to uncover a wealth of new chemical reactions and synthetic routes. The interplay between the three reactive sites on the molecule—the C2-Cl, C6-Cl, and C4-NCO groups—offers a platform for complex and selective transformations that are yet to be systematically investigated.
Future research should focus on the selective and sequential reactivity of these functional groups. The isocyanate group is highly susceptible to nucleophilic attack by alcohols, amines, and water, leading to carbamates, ureas, and amines, respectively. The chlorine atoms can be displaced through various nucleophilic aromatic substitution (SNAr) reactions. A key research avenue will be to control the reaction conditions to selectively target one type of functional group while preserving the others, or to orchestrate tandem reactions where an initial transformation triggers a subsequent, intramolecular event.
Potential unexplored pathways include:
Intramolecular Cyclizations: Designing reactions where a nucleophile first reacts with the isocyanate group, and a functional group on the newly introduced substituent then displaces one of the adjacent chlorine atoms to form novel fused heterocyclic systems.
Orthogonal Reactivity: Developing conditions where the isocyanate and chloro groups can be reacted with different reagents in a one-pot synthesis without interfering with each other. This would allow for the rapid assembly of complex, multifunctional molecules.
Metal-Catalyzed Cross-Coupling: While SNAr is a common transformation for chloropyridines, the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on the C-Cl bonds of this compound or its immediate derivatives remains a fertile ground for discovery. This would enable the introduction of a wide array of carbon-based substituents.
Rational Design of Derivatives with Tailored Functions
The concept of rational drug and materials design can be powerfully applied to this compound. nih.gov By strategically modifying its structure, derivatives with precisely tailored electronic, steric, and physicochemical properties can be created for specific applications.
In medicinal chemistry, the pyridine (B92270) core is a well-established scaffold in numerous drugs. nih.gov The isocyanate can serve as a handle to introduce pharmacophores that bind to biological targets, while the chloro groups can be substituted to modulate solubility, metabolic stability, and cell permeability. For example, reacting the isocyanate with known bioactive amines could generate urea-based inhibitors of kinases or other enzymes. nih.gov
In materials science, the compound can be used to design:
Specialty Polymers: As a trifunctional monomer, it could be used to create highly cross-linked polymers with enhanced thermal stability or specific mechanical properties. Reaction of the isocyanate group would form the polymer backbone, leaving the chloro-groups available for post-polymerization modification.
Functional Surfaces: The isocyanate group can readily react with hydroxyl or amine groups on the surface of materials like silica, glass, or metal oxides, allowing for the covalent anchoring of a dichloropyridyl moiety. These chlorine atoms then serve as reactive sites for further functionalization, enabling the design of custom chromatographic stationary phases, sensors, or catalytic surfaces.
Energetic Materials: The introduction of nitro groups onto the pyridine ring, a known strategy for creating energetic materials, could be explored starting from derivatives of 4-amino-2,6-dichloropyridine (B16260), which is accessible from the isocyanate. researchgate.net
Advanced Applications in Diverse Scientific and Technological Fields
The unique structural features of this compound open the door to advanced applications that have yet to be realized. Future research should venture beyond traditional uses and explore its potential in cutting-edge areas.
Bioconjugate Chemistry: The isocyanate group is a powerful tool for linking molecules to proteins, antibodies, or nucleic acids. Its reactivity under specific conditions could allow for the site-selective labeling of biomolecules. The dichloropyridyl moiety would remain as a versatile tag that could be further modified, for example, by attaching imaging agents or therapeutic payloads.
Supramolecular Chemistry: Derivatives of this compound could be designed to act as building blocks for self-assembling supramolecular structures. For instance, derivatives with hydrogen-bonding motifs could form well-defined architectures like nanotubes or vesicles, with potential applications in drug delivery or nanotechnology. mdpi.com
Organocatalysis: The pyridine nitrogen, especially when its basicity is tuned by substitution at the C2 and C6 positions, could serve as a catalytic site. Future work could explore the design of novel organocatalysts based on this scaffold for asymmetric synthesis or other challenging organic transformations.
Integration with Machine Learning and Artificial Intelligence for Predictive Research
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of properties and reaction outcomes. keystonesymposia.org Integrating these tools into the study of this compound could dramatically accelerate the pace of discovery.
Predictive Reaction Modeling: ML algorithms could be trained on a dataset of reactions performed with this compound under various conditions. The resulting models could then predict the outcome (e.g., yield, regioselectivity) of new, untested reactions, saving significant time and resources in the lab. This would be particularly valuable for optimizing the selective transformation of its three reactive sites.
Virtual Screening of Derivatives: AI can be used to generate vast virtual libraries of derivatives based on the this compound scaffold. These virtual compounds can then be screened for desired properties, such as predicted binding affinity to a protein target or calculated electronic properties for materials applications. This in silico approach allows researchers to prioritize the synthesis of only the most promising candidates.
De Novo Design: More advanced AI models could be used for the de novo design of novel molecules. By providing a set of desired properties (e.g., be a kinase inhibitor, have a low dielectric constant), the AI could design new derivatives of the core scaffold that are predicted to meet these criteria, potentially generating innovative structures that a human chemist might not have conceived.
Collaborative and Interdisciplinary Research Initiatives Involving this compound
Realizing the full potential of this compound will require a departure from siloed research efforts. Future progress will be driven by collaborative and interdisciplinary initiatives that bring together experts from diverse fields.
The complexity of this molecule and its potential applications necessitate a team-based approach. For example, a successful project aimed at developing a new anticancer agent would require:
Synthetic Organic Chemists: To devise and execute efficient syntheses of new derivatives.
Computational Chemists: To use ML and AI to model the compound's reactivity and perform virtual screening of potential drug candidates. keystonesymposia.org
Medicinal Chemists and Pharmacologists: To design molecules with drug-like properties and to test the synthesized compounds for biological activity in cellular and animal models.
Structural Biologists: To determine how the most promising compounds bind to their biological targets, providing insights for further optimization.
Similarly, developing new materials from this scaffold would benefit from collaborations between synthetic chemists, polymer scientists, materials engineers, and physicists to synthesize, characterize, and test the resulting materials for their intended technological applications. Fostering these partnerships between academic labs and industrial R&D departments will be crucial for translating fundamental discoveries into real-world solutions. keystonesymposia.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,6-dichloro-4-isocyanatopyridine with high yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and isocyanate functionalization of pyridine derivatives. Scalable routes, such as those described for structurally similar compounds (e.g., 2,6-dichloro-4-iodopyridine), utilize stepwise substitutions under controlled temperature and anhydrous conditions to minimize side reactions . Purification via recrystallization or column chromatography is critical to achieving >95% purity, as confirmed by HPLC and NMR .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for verifying functional groups (e.g., isocyanate peaks at ~2250–2275 cm⁻¹). High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition. Purity assessments require HPLC with UV detection, calibrated against certified reference standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. The compound’s isocyanate group poses inhalation and dermal hazards. Storage under inert gas (e.g., argon) in moisture-free environments prevents degradation. Emergency protocols should address spills (neutralization with damp sand) and exposure (immediate rinsing with water) .
Advanced Research Questions
Q. How does this compound interact with cytokinin oxidase/dehydrogenase enzymes, and what methodologies are used to study these interactions?
- Methodological Answer : The compound acts as a competitive inhibitor in enzyme active sites. X-ray crystallography reveals binding modes with isoforms like ZmCKX4a, while kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). In vitro bioassays using Arabidopsis thaliana or maize validate physiological effects, such as delayed senescence or enhanced cytokinin retention .
Q. How should researchers address contradictions in experimental data related to the compound’s stability under varying reaction conditions?
- Methodological Answer : Systematic stability studies under controlled pH, temperature, and solvent systems (e.g., DMF vs. THF) identify degradation pathways. Conflicting data should be resolved using orthogonal techniques: for example, combining NMR tracking of decomposition products with kinetic modeling. Peer validation and replication in independent labs are critical to confirm findings .
Q. What strategies optimize the use of this compound in multi-step organic syntheses while minimizing side reactions?
- Methodological Answer : Optimize stoichiometry (e.g., limiting excess isocyanate) and reaction order to prevent undesired nucleophilic attacks. Protecting groups (e.g., silyl ethers) shield reactive sites during intermediate steps. Real-time monitoring via TLC or in situ IR ensures reaction progression, while computational tools (DFT calculations) predict reactivity hotspots .
Methodological Standards and Data Analysis
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document all parameters (e.g., solvent grade, catalyst loading, agitation rates) using standardized templates. Share raw spectral data and chromatograms in supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like PubChem or Zenodo .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in inhibition studies involving this compound?
- Methodological Answer : Non-linear regression models (e.g., log[inhibitor] vs. normalized response) calculate IC₅₀ values. ANOVA or Student’s t-tests compare treatment groups, with Bonferroni correction for multiple comparisons. Include confidence intervals and effect sizes to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
